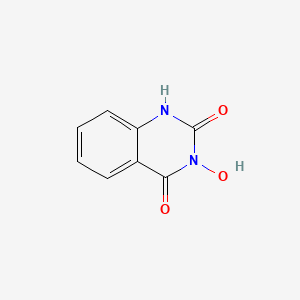

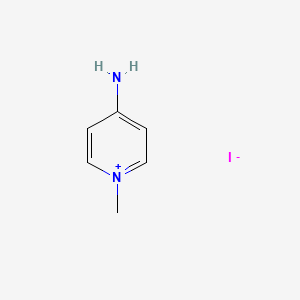

4-Amino-1-methylpyridin-1-ium iodide

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of 4-Amino-1-methylpyridin-1-ium derivatives can be achieved through various methods. For instance, the copper-catalyzed three-component reaction allows for the regioselective synthesis of multisubstituted 4-amino-2-iminopyridines, highlighting the versatility in functionalizing the pyridine core for different applications (Zhou et al., 2013).

Molecular Structure Analysis

The molecular structure of related compounds, such as 4-amino-5-ethoxymethyl-1,2-dimethylpyrimidinium iodide, reveals insights into the spatial arrangement and bonding patterns within these molecules. These studies show that molecules in crystal structures are linked into a three-dimensional framework by iodide ions, emphasizing the importance of halogen interactions in the solid-state structure of these compounds (Zhukhlistova & Tishchenko, 2001).

Chemical Reactions and Properties

Chemical reactions involving 4-Amino-1-methylpyridin-1-ium iodide and its derivatives often involve the formation of charge-transfer complexes, as observed in the reaction with iodine to form pentaiodide charge-transfer complexes. These reactions are crucial for understanding the electron acceptor properties of iodine in these contexts (Al-Hashimi et al., 2005).

Physical Properties Analysis

Investigations into the physical properties of 4-Amino-1-methylpyridin-1-ium iodide-related compounds, such as their vibrational spectra, offer essential insights into their stability and structural dynamics. For example, studies on 1-aminopyridinium iodide provide data on its molecular structure and normal vibration frequencies, aiding in understanding the material's behavior under different conditions (Owczarek et al., 2012).

Chemical Properties Analysis

The chemical properties of 4-Amino-1-methylpyridin-1-ium iodide derivatives, such as their reactivity with halogens and interhalogens, reveal the formation of weak interaction-supported networks. These interactions are crucial for understanding the compound's behavior in various chemical environments and its potential for forming new chemical entities (Kukkonen et al., 2019).

Applications De Recherche Scientifique

Fluorescent Probing

4-Amino-1-methylpyridin-1-ium derivatives have been utilized in the development of fluorescent probes. For example, a mitochondrial-targeted pH fluorescent probe was synthesized using a derivative of 4-Amino-1-methylpyridin-1-ium. This probe demonstrated remarkable pH-dependent behavior suitable for imaging and analyzing mitochondrial pH fluctuations in live cells (Lin et al., 2018).

Peptide Synthesis

2-Chloro-1-methylpyridinium iodide, a closely related compound, has been employed as a coupling reagent in peptide synthesis. This demonstrates the potential of 4-Amino-1-methylpyridin-1-ium iodide and its derivatives in facilitating the synthesis of complex biomolecules (Keese et al., 1985).

Crystallography and Hydrogen Bonding

The compound has been studied in crystallography, particularly in understanding hydrogen bonding and molecular interactions. For example, hydration products of related compounds were examined, revealing intricate hydrogen-bonded networks, which are crucial in understanding molecular assemblies and interactions (Waddell et al., 2011).

Development of Delivery Systems

Derivatives of 4-Amino-1-methylpyridin-1-ium iodide have been synthesized for potential use in developing delivery systems. These compounds have shown promising self-assembling properties, crucial in the creation of nanoscale delivery vehicles such as liposomes (Pikun et al., 2022).

Semiconducting Properties

Research into hybrid metal iodide perovskites, incorporating organic cations like methylammonium, which is structurally similar to 4-Amino-1-methylpyridin-1-ium, has revealed applications in semiconductors. These compounds exhibit high mobilities and photoluminescent properties, indicating their potential in electronic and optoelectronic devices (Stoumpos et al., 2013).

CO2 Separation

1-Aminopyridinium iodide, a compound related to 4-Amino-1-methylpyridin-1-ium iodide, has been used in CO2 separation composites. This application demonstrates the potential of 4-Amino-1-methylpyridin-1-ium iodide in environmental and industrial processes, particularly in gas separation and filtration technologies (Kim & Kang, 2019).

Nonlinear Optical Materials

New pyridinium–metal iodide complexes, including derivatives of 4-Amino-1-methylpyridin-1-ium iodide, have been synthesized and studied for their nonlinear optical properties. These complexes are of interest for their potential applications in creating materials for optical technologies (Glavcheva et al., 2004).

Mécanisme D'action

Target of Action

It is known that the compound can specifically modify primary amines or hydroxy groups in target molecules . This suggests that its targets could be proteins or other biomolecules containing these functional groups.

Mode of Action

It is known to react with primary amines or hydroxy groups in target molecules . This reaction likely alters the chemical structure of the target, which could potentially influence its function.

Propriétés

IUPAC Name |

1-methylpyridin-1-ium-4-amine;iodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2.HI/c1-8-4-2-6(7)3-5-8;/h2-5,7H,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHVSCCKCLMPVIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1=CC=C(C=C1)N.[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9IN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Amino-1-methylpyridin-1-ium iodide | |

CAS RN |

7680-59-3 | |

| Record name | 4-amino-1-methylpyridin-1-ium iodide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.